molecular formula C8H4F4N2 B13466845 3-(4-Fluorophenyl)-3-(trifluoromethyl)-3H-diazirine

3-(4-Fluorophenyl)-3-(trifluoromethyl)-3H-diazirine

Cat. No.: B13466845
M. Wt: 204.12 g/mol
InChI Key: JBGSXGHXLAFPMG-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-3-(trifluoromethyl)-3H-diazirine is a diazirine compound characterized by the presence of a trifluoromethyl group and a fluorophenyl group. Diazirines are known for their ability to form highly reactive carbene intermediates upon exposure to ultraviolet light, making them valuable tools in photochemistry and photobiology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-3-(trifluoromethyl)-3H-diazirine typically involves the following steps:

    Formation of the diazirine ring: This can be achieved by reacting a suitable precursor, such as a ketone or aldehyde, with hydrazine derivatives under acidic or basic conditions.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonates.

    Substitution with the fluorophenyl group: This can be accomplished through nucleophilic aromatic substitution reactions, where the fluorophenyl group is introduced onto the diazirine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-3-(trifluoromethyl)-3H-diazirine undergoes various chemical reactions, including:

    Photolysis: Exposure to ultraviolet light generates reactive carbene intermediates.

    Substitution Reactions: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Photolysis: Ultraviolet light sources are used to induce photolysis.

    Substitution Reactions: Reagents such as sodium hydride or potassium tert-butoxide can be used.

    Oxidation and Reduction: Common oxidizing agents include potassium permanganate, while reducing agents may include lithium aluminum hydride.

Major Products Formed

    Photolysis: Generates carbene intermediates that can react with various substrates.

    Substitution Reactions: Produces substituted diazirine derivatives.

    Oxidation and Reduction: Forms oxidized or reduced diazirine compounds.

Scientific Research Applications

3-(4-Fluorophenyl)-3-(trifluoromethyl)-3H-diazirine has a wide range of scientific research applications:

    Chemistry: Used as a photoreactive probe for studying reaction mechanisms and intermediates.

    Biology: Employed in photoaffinity labeling to identify and study protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and photodynamic therapy.

    Industry: Utilized in the development of advanced materials and coatings with unique photochemical properties.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-3-(trifluoromethyl)-3H-diazirine involves the generation of reactive carbene intermediates upon exposure to ultraviolet light. These carbenes can insert into various chemical bonds, enabling the study of molecular interactions and reaction pathways. The molecular targets and pathways involved depend on the specific application and the nature of the substrates used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-3-(trifluoromethyl)-3H-diazirine
  • 3-(4-Bromophenyl)-3-(trifluoromethyl)-3H-diazirine
  • 3-(4-Methylphenyl)-3-(trifluoromethyl)-3H-diazirine

Uniqueness

3-(4-Fluorophenyl)-3-(trifluoromethyl)-3H-diazirine is unique due to the presence of both a fluorophenyl group and a trifluoromethyl group, which confer distinct electronic and steric properties. These properties enhance its reactivity and specificity in photochemical applications, making it a valuable tool in various scientific research fields.

Properties

Molecular Formula

C8H4F4N2

Molecular Weight

204.12 g/mol

IUPAC Name

3-(4-fluorophenyl)-3-(trifluoromethyl)diazirine

InChI

InChI=1S/C8H4F4N2/c9-6-3-1-5(2-4-6)7(13-14-7)8(10,11)12/h1-4H

InChI Key

JBGSXGHXLAFPMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2(N=N2)C(F)(F)F)F

Origin of Product

United States

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